molecular formula C19H28BrNO5 B4043786 1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4043786
M. Wt: 430.3 g/mol
InChI Key: RTJIGDCCDXLBOC-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that combines a piperidine ring with a phenoxypropyl group and a bromine substituent

Scientific Research Applications

1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets, potentially serving as a tool compound in biochemical assays.

    Industrial Chemistry: Employed in the development of new catalysts and reagents for organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine typically involves a multi-step process. One common method includes:

    Bromination: Introduction of a bromine atom to the 2-methylphenol using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Etherification: Reaction of the brominated phenol with 3-chloropropanol in the presence of a base like potassium carbonate (K2CO3) to form the 3-(4-bromo-2-methylphenoxy)propyl intermediate.

    Piperidine Formation: The intermediate is then reacted with 3,5-dimethylpiperidine under basic conditions to form the final product.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy and piperidine groups can undergo oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxypropyl derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The phenoxypropyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chloro-2-methylphenoxy)propyl]-3,5-dimethylpiperidine
  • 1-[3-(4-Fluoro-2-methylphenoxy)propyl]-3,5-dimethylpiperidine
  • 1-[3-(4-Iodo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine

Uniqueness

1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-[3-(4-bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.C2H2O4/c1-13-9-14(2)12-19(11-13)7-4-8-20-17-6-5-16(18)10-15(17)3;3-1(4)2(5)6/h5-6,10,13-14H,4,7-9,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJIGDCCDXLBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCOC2=C(C=C(C=C2)Br)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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1-[3-(4-Bromo-2-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
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